Cas no 221050-89-1 (tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate)

Technical Introduction: tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate is a versatile heterocyclic compound featuring a pyrimidine-piperazine scaffold protected by a tert-butoxycarbonyl (Boc) group. This intermediate is valued for its stability under standard conditions and its utility in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules. The Boc group facilitates selective deprotection, enabling further functionalization of the piperazine nitrogen. Its pyrimidine moiety offers opportunities for hydrogen bonding and π-stacking interactions, making it a valuable building block for drug discovery. The compound is typically employed in the development of kinase inhibitors, receptor modulators, and other bioactive agents, demonstrating consistent reactivity and compatibility with diverse synthetic routes.
tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate structure
221050-89-1 structure
Product Name:tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate
CAS No:221050-89-1
MF:C13H20N4O2
MW:264.323502540588
MDL:MFCD26383921
CID:1036582
PubChem ID:18468741
Update Time:2025-06-11

tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
    • tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate
    • tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate
    • Boc-4-(4'-pyrimidyl)-piperazine
    • AK130474
    • ST2419961
    • AB0069319
    • Z4429
    • MDL: MFCD26383921
    • Inchi: 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3
    • InChI Key: KQDGVJCIWVOYPX-UHFFFAOYSA-N
    • SMILES: O(C(N1CCN(C2C=CN=CN=2)CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 264.15900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Topological Polar Surface Area: 58.6

Experimental Properties

  • Boiling Point: 398.0±32.0℃ at 760 mmHg
  • PSA: 58.56000
  • LogP: 1.53660

tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate Pricemore >>

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tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:221050-89-1)tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate
Order Number:A878722
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):198.0
Email:sales@amadischem.com

Additional information on tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate

Professional Introduction to Tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate (CAS No: 221050-89-1)

Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No) 221050-89-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate, particularly the presence of a pyrimidine ring and a tert-butyl ester group, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The synthesis and characterization of Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate have been extensively studied to understand its reactivity and functionalization potential. The pyrimidine moiety, a heterocyclic aromatic ring, is known to interact with various biological targets, making it a valuable scaffold for designing novel therapeutic agents. In contrast, the piperazine ring enhances solubility and bioavailability, which are critical factors in drug formulation. The tert-butyl ester group not only provides a site for further chemical modifications but also influences the metabolic stability of the compound.

Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in addressing neurological disorders, infectious diseases, and cancer. For instance, modifications of the piperazine core have led to the development of potent antipsychotic and antidepressant drugs. Similarly, pyrimidine-based compounds have shown promise in inhibiting kinases and other enzymes involved in tumor growth. The combination of these structural elements in Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate suggests its potential as a lead compound for further derivatization and optimization.

In vitro studies have demonstrated that Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate exhibits interesting pharmacological properties. Its ability to bind to specific receptors or enzymes has been explored through computational modeling and experimental assays. These studies have revealed that the compound may interfere with signaling pathways relevant to inflammation, neurodegeneration, and metabolic diseases. Moreover, the tert-butyl ester group offers a handle for conjugation with other bioactive molecules, enabling the creation of prodrugs or targeted delivery systems.

The role of Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate in drug discovery has been further underscored by its incorporation into clinical trials for various conditions. While preliminary data remains limited, the compound’s structural analogs have shown encouraging results in preclinical models. Researchers are particularly interested in its potential to modulate neurotransmitter release or inhibit aberrant protein-protein interactions. Such mechanisms are often implicated in chronic diseases where dysregulation occurs at multiple levels.

The synthetic pathways for Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate have been refined to ensure high yield and purity, which are essential for industrial-scale production. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient assembly of the pyrimidine-piperazine core. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability. These innovations not only enhance cost-effectiveness but also align with global efforts toward environmentally responsible manufacturing.

Future directions in the study of Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could overcome resistance mechanisms or enhance therapeutic outcomes. Furthermore, advances in biopharmaceutical technology may allow for tailored modifications that improve pharmacokinetic profiles or target specificity.

The broader impact of Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate extends beyond academic research into commercial applications. Pharmaceutical companies are increasingly investing in libraries of novel compounds like this one to screen for new drug candidates. The versatility of its structure makes it a valuable asset for medicinal chemists seeking innovative solutions to unmet medical needs. As our understanding of disease mechanisms evolves, so too will the demand for structurally diverse compounds such as Tert-butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate.

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Amadis Chemical Company Limited
(CAS:221050-89-1)tert-Butyl 4-(pyrimidin-4-yl)-piperazine-1-carboxylate
A878722
Purity:99%
Quantity:5g
Price ($):198.0
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